REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH2:8]O)[CH:5]=[N:6][CH:7]=1.[C:10]1(=[O:20])[NH:14][C:13](=[O:15])[C:12]2=[CH:16][CH:17]=[CH:18][CH:19]=[C:11]12.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.CCOC(/N=N/C(OCC)=O)=O>C1COCC1>[Br:1][C:2]1[CH:3]=[C:4]([CH2:8][N:14]2[C:10](=[O:20])[C:11]3[C:12](=[CH:16][CH:17]=[CH:18][CH:19]=3)[C:13]2=[O:15])[CH:5]=[N:6][CH:7]=1
|
Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
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BrC=1C=C(C=NC1)CO
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Name
|
|
Quantity
|
1.24 g
|
Type
|
reactant
|
Smiles
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C1(C=2C(C(N1)=O)=CC=CC2)=O
|
Name
|
|
Quantity
|
3.33 g
|
Type
|
reactant
|
Smiles
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C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
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Name
|
DEAD
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Quantity
|
2.21 g
|
Type
|
reactant
|
Smiles
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CCOC(=O)/N=N/C(=O)OCC
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
Then the reaction mixture was stirred at room temperature for 6 h
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The mixture was washed with saturated NaHCO3 solution (15 mL), water (15 mL) and brine (15 mL) subsequently
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Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layers were dried over MgSO4
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the resultant residue was purified by flash chromatography on silica gel (PE:EtOAc=4:1)
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=NC1)CN1C(C2=CC=CC=C2C1=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 7.88 mmol | |
AMOUNT: MASS | 2.5 g | |
YIELD: PERCENTYIELD | 82.3% | |
YIELD: CALCULATEDPERCENTYIELD | 92.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |